2,4-Difluoro-L-Phenylalanine
Overview
Description
2,4-Difluoro-L-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. This compound is characterized by the substitution of hydrogen atoms at the 2 and 4 positions of the phenyl ring with fluorine atoms.
Mechanism of Action
Target of Action
2,4-Difluoro-L-Phenylalanine is a variant of the amino acid phenylalanine . It is known that phenylalanine plays a crucial role in the production of several important compounds in the body, including proteins, enzymes, and various neurotransmitters . Therefore, it can be inferred that this compound may interact with similar targets.
Mode of Action
It is known that fluorinated phenylalanines, including this compound, have been used as potential enzyme inhibitors . This suggests that this compound may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Fluorinated phenylalanines, such as this compound, are known to influence the properties of peptides and proteins, affecting aspects such as protein folding, protein-protein interactions, and ribosomal translation . This suggests that this compound may affect various biochemical pathways related to protein synthesis and function .
Pharmacokinetics
It is known that the introduction of fluorine into phenylalanine can modulate various properties of the molecule, including its acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability . These changes could potentially affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, influencing its bioavailability and pharmacokinetic profile .
Result of Action
Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors and therapeutic agents . Therefore, it can be inferred that this compound may have similar effects, potentially influencing cellular processes by inhibiting certain enzymes .
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-L-Phenylalanine plays a crucial role in biochemical reactions, particularly in the context of protein synthesis and enzyme interactions. This compound can be incorporated into proteins in place of L-Phenylalanine, allowing researchers to study the effects of fluorination on protein structure and function. It interacts with various enzymes, including phenylalanine hydroxylase and phenylalanine ammonia-lyase, which are involved in the metabolism of phenylalanine. The presence of fluorine atoms can influence the binding affinity and catalytic activity of these enzymes, providing insights into their mechanisms of action .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into proteins can affect protein folding and stability, potentially altering cellular functions. Additionally, this compound has been shown to modulate the activity of enzymes involved in amino acid metabolism, which can impact cellular energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their conformation and activity. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to changes in enzyme kinetics and substrate specificity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under physiological conditions, but its effects can change over time due to metabolic processes and interactions with cellular components. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance protein synthesis and enzyme activity, while higher doses may lead to toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become more pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway. It interacts with enzymes such as phenylalanine hydroxylase and phenylalanine ammonia-lyase, which are key players in the conversion of phenylalanine to other metabolites. The presence of fluorine atoms can affect the flux of metabolites through these pathways, leading to changes in the levels of intermediate compounds and end products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as cellular pH, membrane potential, and the presence of other amino acids .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its subcellular localization can affect its activity and function, as different compartments provide distinct microenvironments and interact with different sets of biomolecules. For example, the presence of this compound in the endoplasmic reticulum can influence protein folding and post-translational modifications, while its localization in mitochondria can impact energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-L-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions are usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of phase-transfer catalysis to facilitate the fluorination reaction. This method can enhance the efficiency of the reaction and reduce the need for expensive reagents .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-L-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2,4-Difluoro-L-Phenylalanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies of protein structure and function, as the incorporation of fluorinated amino acids can provide insights into protein folding and stability.
Medicine: Fluorinated amino acids like this compound are investigated for their potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with unique properties, such as increased resistance to degradation and improved performance in specific applications
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-L-Phenylalanine: A single fluorine atom at the 4 position.
3,5-Difluoro-L-Phenylalanine: Fluorine atoms at the 3 and 5 positions.
2,6-Difluoro-L-Phenylalanine: Fluorine atoms at the 2 and 6 positions.
Uniqueness
2,4-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can result in distinct chemical and biological properties compared to other fluorinated phenylalanines. The 2 and 4 positions on the phenyl ring can influence the compound’s reactivity and interactions with biological targets differently than other substitution patterns .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLPVKMPDEMFW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426489 | |
Record name | 2,4-Difluoro-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-93-8 | |
Record name | 2,4-Difluoro-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-2,4-Difluorophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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